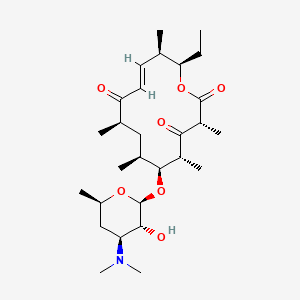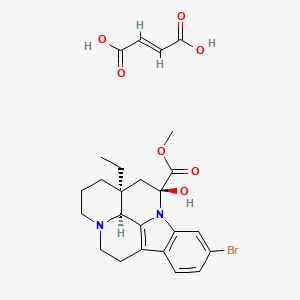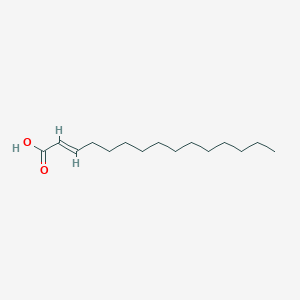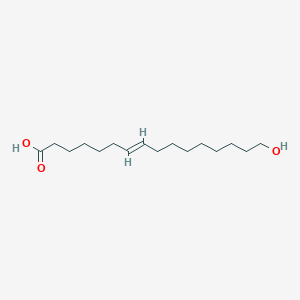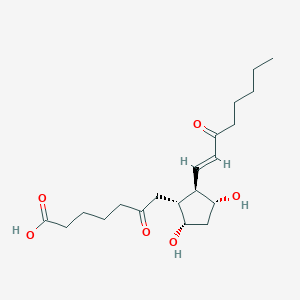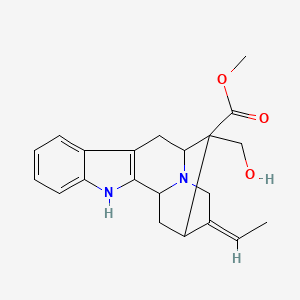
(-)-Polyneuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Polyneuridine is a natural product found in Amsonia orientalis, Rauvolfia volkensii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Role in Biosynthetic Pathways
(-)-Polyneuridine aldehyde, a key intermediate in the biosynthesis of monoterpene indole alkaloids, plays a critical role in the formation of sarpagan-type, ajmalan-type, and alstophyllan-type alkaloids. It is notable for its instability in solution, leading to rapid decomposition and the formation of various degradation products, including flavopereirine, suggesting an artifactual origin from plant materials (Ahamada, Benayad, Poupon, & Evanno, 2016).
2. Enzyme Characterization
Polyneuridine aldehyde esterase (PNA-esterase), isolated from cell suspension cultures of Rauwolfia serpentina, catalyzes the conversion of the monoterpenoid C (10-) unit to the C (9-) unit during the biosynthesis of sarpagine/ajmaline type alkaloids. This enzyme occupies a key position in the biosynthesis of both alkaloid groups, emphasizing the importance of (-)-Polyneuridine in these pathways (Pfitzner & Stöckigt, 1983).
3. Potential in Alzheimer's Disease Therapy
The indole alkaloid Polyneuridine, extracted from the bark and leaves of Aspidosperma polyneuron, has been studied for its anticholinesterase property, which is relevant for Alzheimer's disease therapy. This research highlights the need for further studies on this alkaloid, particularly as the plant species producing it is at risk of extinction (Silva & Silva, 2021).
4. NMR Spectral Analysis
Nuclear magnetic resonance (NMR) techniques have been used for the structural elucidation of (-)-Polyneuridine, with comprehensive proton and carbon-13 NMR spectra assignments provided through various spectroscopic methods (Lin & Cordell, 1990).
5. Synthesis Research
Research on the stereospecific synthesis of (+)-Polyneuridine and related compounds from commercially available materials highlights the synthetic challenges and achievements in creating these complex alkaloids. These studies provide valuable insights into the synthesis processes of these biologically significant compounds (Yin et al., 2010).
Eigenschaften
Produktname |
(-)-Polyneuridine |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+ |
InChI-Schlüssel |
RCEFXZXHYFOPIE-KGVSQERTSA-N |
Isomerische SMILES |
C/C=C/1\CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Synonyme |
polyneuridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



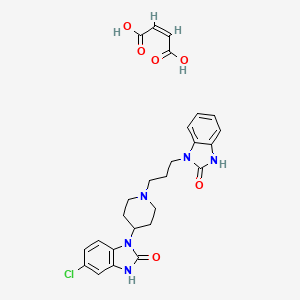
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
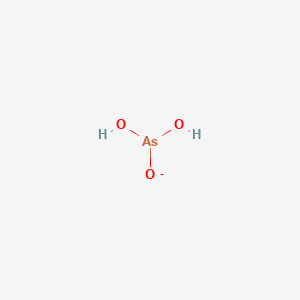
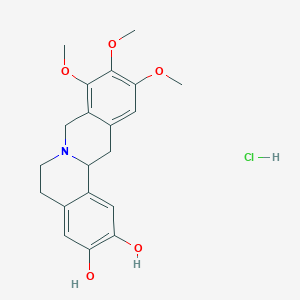
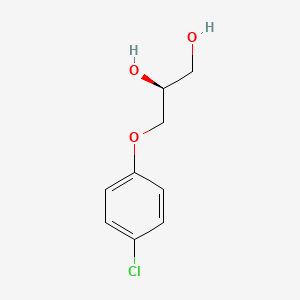
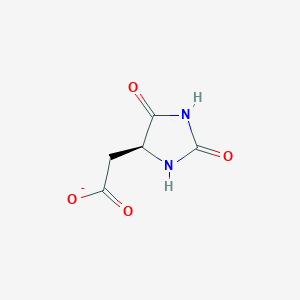
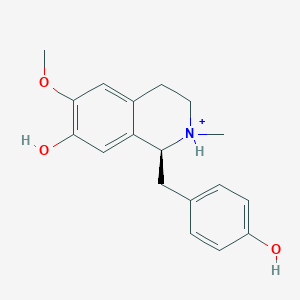
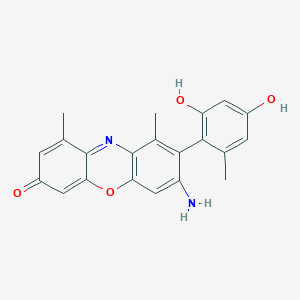
![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
